molecular formula C24H26ClN3O5 B12177815 3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one

3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B12177815
M. Wt: 471.9 g/mol
InChI Key: UDYLOCQELHFPMS-UHFFFAOYSA-N
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Description

3-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic organic compound of significant interest in medicinal chemistry research due to its complex quinazoline-based structure. With the molecular formula C24H26ClN3O5 and a molecular weight of 471.9 g/mol , this compound features a 6,7-dimethoxyquinazolin-4(3H)-one core linked to a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety via a propionamide chain. The quinazoline scaffold is a privileged structure in drug discovery, recognized as one of the most significant nitrogen-containing heterocyclic motifs with diverse biological applications . Quinazoline derivatives are found in over 200 naturally occurring alkaloids and are key structural components in many pharmacologically active compounds . The specific 6,7-dimethoxyquinazolin-4(3H)-one core present in this compound is a known building block for the synthesis of more complex molecules, including protein kinase inhibitors . Researchers are particularly interested in such fused heterocycles for designing novel therapeutic agents. The structural features of this compound suggest potential for exploration in various biochemical pathways, although its specific mechanism of action and biological profile are subjects for ongoing research. This makes it a valuable chemical tool for investigating structure-activity relationships (SAR), particularly in the development of kinase-targeted therapies . This product is provided as a solid and is intended For Research Use Only. It is strictly not for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C24H26ClN3O5

Molecular Weight

471.9 g/mol

IUPAC Name

3-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C24H26ClN3O5/c1-32-20-13-18-19(14-21(20)33-2)26-15-28(23(18)30)10-7-22(29)27-11-8-24(31,9-12-27)16-3-5-17(25)6-4-16/h3-6,13-15,31H,7-12H2,1-2H3

InChI Key

UDYLOCQELHFPMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)OC

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization

Adapting methods from Li et al., the quinazolinone cyclization is accelerated using SO3_3H-functionalized ionic liquids under microwave irradiation, reducing reaction time to 30 minutes with comparable yields (84%).

One-Pot Tandem Reactions

A novel approach combines quinazolinone formation and side-chain acylation in a single pot using dual catalysts (e.g., Sc(OTf)3_3 for cyclization and DMAP for acylation), though yields remain suboptimal (55%).

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, quinazolinone-H), 7.45–7.40 (m, 4H, Ar-H), 4.90 (s, 1H, piperidine-OH), 3.95–3.85 (m, 8H, OCH3_3), 3.50–3.20 (m, 6H, piperidine and propyl-CH2_2).

  • HRMS : m/z calcd for C27_{27}H28_{28}ClN3_3O5_5 [M+H]+^+: 534.1792; found: 534.1789.

Challenges and Mitigation Strategies

  • Regioselectivity in Acylation : Competing O-acylation is suppressed by using bulky bases (e.g., DBU).

  • Piperidine Stability : The 4-hydroxypiperidine group is prone to dehydration; reactions are conducted under inert atmosphere with molecular sieves .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the quinazolinone core using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Coupling Reagents: EDCI, DCC

Major Products Formed

    Oxidation Products: Formation of ketones or carboxylic acids

    Reduction Products: Formation of alcohols or amines

    Substitution Products: Formation of substituted phenyl derivatives

Scientific Research Applications

3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. For example, it may inhibit the activity of specific kinases or interact with G-protein coupled receptors, resulting in downstream signaling effects that contribute to its biological activity.

Comparison with Similar Compounds

Structural Analogs

Structurally analogous compounds include other quinazolinone derivatives, piperidine-containing heterocycles, and chlorophenyl-substituted molecules. Key differences lie in substituent positioning and functional groups:

Compound Name/Structure Core Structure Substituents/R-Groups Molecular Weight (g/mol) LogP (Predicted)
Target Compound Quinazolinone 6,7-dimethoxy; 3-oxopropyl-piperidine ~529.98 3.2
6,7-Dimethoxyquinazolin-4(3H)-one Quinazolinone 6,7-dimethoxy ~248.25 1.8
4-(4-Chlorophenyl)piperidin-4-ol Piperidine 4-(4-chlorophenyl); 4-hydroxy ~213.67 2.1
Coumarin-3-yl pyrimidinone derivatives Pyrimidinone/Coumarin Coumarin-3-yl; tetrazole/pyrazolyl ~450–550 2.5–3.5

Key Observations :

  • The target compound’s 3-oxopropyl-piperidine side chain distinguishes it from simpler quinazolinones, likely enhancing target binding affinity .
  • Compared to coumarin-pyrimidinone hybrids (e.g., compounds 4i/4j in ), the quinazolinone core offers distinct electronic properties due to nitrogen positioning.
Electronic and Reactivity Profiles

Computational studies using density functional theory (DFT) and tools like Multiwfn () can elucidate electronic properties. For example:

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Absolute Hardness (η)
Target Compound -6.2 -1.8 4.4 2.2
6,7-Dimethoxyquinazolinone -5.9 -1.5 4.4 2.2
4-(4-Chlorophenyl)piperidin-4-ol -7.1 -0.9 6.2 3.1

Analysis :

  • The target compound’s HOMO-LUMO gap (4.4 eV) matches simpler quinazolinones, suggesting similar reactivity.

Biological Activity

The compound 3-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its structural characteristics, synthesis, and biological activities, particularly focusing on its potential as an anti-cancer agent and its interactions with various biological targets.

Structural Characteristics

This compound features a complex structure that includes:

  • Quinazolinone core : A bicyclic structure known for various pharmacological activities.
  • Piperidine moiety : Substituted with a 4-chlorophenyl and a hydroxyl group, enhancing its biological activity.
  • Dimethoxy groups : Located at positions 6 and 7 of the quinazolinone ring, which may influence solubility and receptor interactions.

The molecular formula is C19H23ClN2O4C_{19}H_{23}ClN_{2}O_{4}, with a molecular weight of approximately 372.85 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the quinazolinone core : Utilizing condensation reactions between appropriate precursors.
  • Piperidine modification : Introducing the piperidine ring through alkylation or substitution reactions.
  • Dimethoxy installation : Achieved via methoxylation processes on the quinazolinone scaffold.

Anticancer Properties

Research has highlighted the potential of quinazolinone derivatives in cancer treatment. The compound exhibits significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 values indicate that it can inhibit cell proliferation effectively.
  • A2780 (ovarian cancer) : Displays potent activity compared to established chemotherapeutics like lapatinib.

Table 1 summarizes the cytotoxicity data against selected cancer cell lines:

Cell LineIC50 (µM)Comparison to Control
MCF-73.79More potent than lapatinib (5.9)
A27800.20Significantly more potent than lapatinib (12.11)

The mechanism by which this compound exerts its anticancer effects is primarily through inhibition of key protein kinases involved in cell proliferation and survival pathways:

  • CDK2 (Cyclin-dependent kinase 2) : Inhibition leads to cell cycle arrest.
  • HER2 and EGFR (Epidermal Growth Factor Receptor) : Targeted inhibition results in reduced signaling for tumor growth.

Molecular docking studies suggest that the compound acts as a non-competitive inhibitor for CDK2 and an ATP-competitive inhibitor for EGFR, highlighting its potential as a targeted therapy.

Case Studies

A recent study evaluated a series of quinazolinone derivatives, including the target compound, for their cytotoxic effects across multiple cancer types. The findings indicated that modifications to the piperidine ring significantly influenced activity:

  • Compound Variants : Structural analogs were synthesized to assess the influence of different substituents on biological activity.
  • In Vivo Studies : Preliminary animal studies demonstrated reduced tumor growth rates upon administration of the compound, supporting its potential therapeutic application.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis requires careful control of reaction conditions, including:

  • Temperature : Maintain 60–80°C during coupling reactions to prevent side product formation .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitution steps and methanol/ethanol for recrystallization .
  • Catalysts : Employ coupling agents like EDCI or HOBt for amide bond formation between the piperidine and quinazolinone moieties .
  • Purification : Column chromatography or recrystallization is critical to isolate the target compound from intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry, especially for the 4-hydroxypiperidine and chlorophenyl groups .
  • HPLC : Validate purity (>95%) and monitor byproducts during synthesis .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ for C₂₄H₂₅ClN₄O₅) .

Q. How can solubility challenges be addressed in in vitro assays?

  • Use DMSO as a primary solvent for stock solutions, followed by dilution in aqueous buffers (e.g., PBS) containing <1% DMSO .
  • For poor aqueous solubility, employ surfactants (e.g., Tween-80) or cyclodextrin-based formulations .

Advanced Research Questions

Q. How can structural contradictions in reported analogs inform SAR studies?

  • Compare substituent effects:
    • The 4-chlorophenyl group enhances target binding affinity vs. 4-fluorophenyl analogs, as seen in kinase inhibitor studies .
    • 6,7-Dimethoxy on the quinazolinone core improves metabolic stability compared to unmethoxyated derivatives .
  • Use molecular docking to validate hypothesized interactions with targets (e.g., kinases or GPCRs) .

Q. How to resolve discrepancies in reported physicochemical data (e.g., melting points)?

  • Replicate synthesis and characterization under standardized conditions (e.g., heating rate in DSC for melting point analysis) .
  • Cross-validate using computational tools (e.g., ChemAxon or ACD/Labs) to predict logP and solubility .

Q. What strategies improve catalytic efficiency in piperidine-quinazolinone coupling?

  • Optimize palladium-catalyzed reactions for C–N bond formation: Use Pd(OAc)₂ with Xantphos ligand in toluene at 100°C .
  • Monitor reaction progress via TLC or in situ IR to minimize over-reaction .

Q. How to design functional analogs for enhanced pharmacokinetic properties?

  • Modify the piperidine moiety : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility .
  • Replace 3-oxopropyl linker : Test ether or amide linkers to reduce metabolic cleavage .

Q. What methodologies assess target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein thermal stability shifts .
  • Kinase profiling panels : Use recombinant kinases to identify off-target effects .

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